molecular formula C19H24ClFN4O3S B10892613 N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10892613
M. Wt: 442.9 g/mol
InChI Key: NUKGPZDCHALSJM-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a benzyl group substituted with chlorine and fluorine atoms, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution on the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the chlorine and fluorine atoms are added to the benzene ring.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings with the benzyl group under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the piperidinecarboxamide.

    Substitution: The benzyl group can undergo further substitution reactions, potentially introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for further substitution on the benzyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, N4-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: shares similarities with other pyrazole and piperidine derivatives.

    N~4~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: This compound lacks the fluorine atom, which could affect its reactivity and biological activity.

    N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: This compound lacks the chlorine atom, which could also influence its properties.

Uniqueness

The presence of both chlorine and fluorine atoms on the benzyl group of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE makes it unique. These substituents can significantly impact the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.

This detailed overview provides a comprehensive understanding of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H24ClFN4O3S

Molecular Weight

442.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C19H24ClFN4O3S/c1-12-18(22-19(26)14-7-9-24(10-8-14)29(3,27)28)13(2)25(23-12)11-15-16(20)5-4-6-17(15)21/h4-6,14H,7-11H2,1-3H3,(H,22,26)

InChI Key

NUKGPZDCHALSJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)NC(=O)C3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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